molecular formula C13H8ClNOS B12643341 4-Chloro-2-phenoxybenzothiazole CAS No. 39572-08-2

4-Chloro-2-phenoxybenzothiazole

Cat. No.: B12643341
CAS No.: 39572-08-2
M. Wt: 261.73 g/mol
InChI Key: NKVPWNHIBCRAPO-UHFFFAOYSA-N
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Description

4-Chloro-2-phenoxybenzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenoxybenzothiazole can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with 4-chlorophenoxyacetic acid under acidic conditions. This reaction typically requires a catalyst such as polyphosphoric acid (PPA) and is carried out at elevated temperatures .

Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chlorophenylboronic acid is coupled with 2-bromophenoxybenzothiazole in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high yields and is widely used in industrial settings .

Industrial Production Methods

In industrial production, the synthesis of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenoxybenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of substituted benzothiazoles with various functional groups.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and thiols.

Scientific Research Applications

4-Chloro-2-phenoxybenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenoxybenzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chloro-2-phenoxybenzothiazole can be compared with other benzothiazole derivatives:

Properties

CAS No.

39572-08-2

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73 g/mol

IUPAC Name

4-chloro-2-phenoxy-1,3-benzothiazole

InChI

InChI=1S/C13H8ClNOS/c14-10-7-4-8-11-12(10)15-13(17-11)16-9-5-2-1-3-6-9/h1-8H

InChI Key

NKVPWNHIBCRAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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